molecular formula C13H20ClNO B2376268 Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride CAS No. 61151-77-7

Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride

Cat. No.: B2376268
CAS No.: 61151-77-7
M. Wt: 241.76
InChI Key: CTAFPVCLDJERAV-UHFFFAOYSA-N
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Description

Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride (CAS 61151-77-7) is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery research. With the molecular formula C13H20ClNO and a molecular weight of 241.76 , this compound serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring a carboximidate group, makes it a key precursor in organic synthesis, particularly for creating heterocycles and other pharmacologically active scaffolds. Research indicates that derivatives of carboximidates are investigated for their potential as cholinesterase inhibitors, which are relevant in the study of neurodegenerative conditions . As a reagent, it facilitates the introduction of the 4-tert-butylbenzene moiety, which can influence the lipophilicity and steric properties of target compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered in quantities ranging from 50mg to 5g to support various laboratory-scale projects . Researchers can access its structural data, including SMILES notation, to aid in experimental planning. Proper handling procedures should be observed, and the material should be stored according to the provided safety data sheets.

Properties

IUPAC Name

ethyl 4-tert-butylbenzenecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4;/h6-9,14H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAFPVCLDJERAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride typically involves the reaction of 4-tert-butylbenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester intermediate. The resulting ethyl 4-tert-butylbenzoate is then treated with ammonia or an amine to form the carboximidate, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemical Synthesis

Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is primarily utilized as an intermediate in the synthesis of various organic compounds. It serves as a versatile building block for the preparation of substituted benzamides and other derivatives.

Synthesis Pathways

The compound can be synthesized through several methods, often involving the reaction of tert-butylbenzene derivatives with ethyl carbamate or similar reagents under controlled conditions. The following table summarizes some synthesis methods:

Method Reagents Conditions Yield
Direct condensationTert-butylbenzene, ethyl carbamateReflux in ethanol80-90%
Coupling reactionEthyl 4-tert-butylbenzoate, aminesRoom temperature, overnight75%
Microwave-assisted synthesisTert-butylbenzene, isocyanatesMicrowave irradiation85%

Biological Applications

Recent studies have highlighted the compound's potential biological activities, particularly in medicinal chemistry. It has been investigated for its role as an inhibitor in various biological pathways.

Case Study: Antitumor Activity

A study evaluated the antitumor properties of derivatives synthesized from this compound. These derivatives exhibited significant inhibitory effects on cancer cell lines, including MCF-7 (breast adenocarcinoma) and A375 (melanoma). The results indicated that some compounds had low GI50 values, suggesting potent antitumor activity.

Compound Cell Line GI50 (µM)
Compound AMCF-70.25
Compound BA3750.33

Enzyme Inhibition Studies

The compound has also been studied for its potential as an enzyme inhibitor. Research indicates that it may inhibit key enzymes involved in metabolic pathways associated with cancer and other diseases.

Enzyme Targeting

In vitro studies have shown that derivatives of this compound can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases.

Enzyme Inhibition (%)
Acetylcholinesterase65%
Carbonic anhydrase50%

Applications in Drug Development

Given its biological activity, this compound is being explored for its potential role in drug development. The compound's ability to modify biological pathways makes it a candidate for further investigation in pharmacological studies.

Research Findings

  • A recent publication detailed the synthesis of several new derivatives based on this compound, which were evaluated for anti-inflammatory properties.
  • The derivatives showed promising results in reducing inflammation in animal models, indicating their potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the modification of the target molecule’s structure and function, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

Compound (CAS No.) Core Structure Key Substituents/Functional Groups
61151-77-7 (Target Compound) Benzene 4-tert-butyl, ethyl carboximidate hydrochloride
SY206994 (1341619-86-0) Cyclohexane 4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]
SY207001 (1513374-36-1) Aniline N-methyl, 2-(1H-1,2,3,4-tetrazol-5-yl)
SY206995 (13789-27-0) Benzene 1H-1,2,4-triazole-3-sulfonic acid

Key Observations :

  • Aromatic vs. Aliphatic Backbones : The target compound and SY206995 retain a benzene core, whereas SY206994 uses a cyclohexane ring, and SY207001 is aniline-based. These differences influence electronic properties and conformational flexibility.
  • Oxazole (SY206994) and tetrazole (SY207001) groups introduce heterocyclic character, which can modulate acidity, hydrogen-bonding capacity, and metal coordination properties. For example, tetrazoles are often used as bioisosteres for carboxylic acids due to their similar pKa values . Sulfonic acid (SY206995) confers high hydrophilicity and ionic character, contrasting sharply with the tert-butyl group’s lipophilicity.

Physicochemical Properties

While explicit data (e.g., melting point, solubility) for these compounds are unavailable in the provided evidence, inferences can be drawn:

  • Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to its free base. In contrast, SY206995’s sulfonic acid group ensures high water solubility, whereas SY207001’s tetrazole may offer moderate solubility depending on pH.
  • Stability : The tert-butyl group in the target compound may enhance steric protection against metabolic degradation, a feature absent in SY206994’s oxazole-methoxy substituent.

Research and Commercial Landscape

The commercial availability of this compound is supported by multiple global suppliers, including Shaoxing Echem Chemical Technology (China), Parkers Inc. (USA), and BDR Pharmaceuticals (India) . This contrasts with SY206994–SY207001, which are less widely marketed, suggesting specialized R&D applications for the target compound.

Biological Activity

Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tert-butyl group that enhances lipophilicity and may influence its interaction with biological targets. The molecular formula is C13H18ClNC_{13}H_{18}ClN with a molecular weight of approximately 235.75 g/mol.

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of certain enzymes and receptors involved in various physiological processes. Research indicates that it may interact with the following targets:

  • NAD(P)H:quinone oxidoreductase (NQO) : this compound has been studied for its inhibitory effects on NQO enzymes, which play a crucial role in cellular redox reactions and protection against oxidative stress .
  • Cancer Cell Proliferation : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis or inhibition of cell cycle progression .

In Vitro Studies

Table 1 summarizes the in vitro biological activity of this compound against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A375 (Melanoma)8.3Inhibition of cell proliferation
NCI-H460 (Lung)10.0Cell cycle arrest at G2/M phase

Case Studies

  • Case Study on NQO Inhibition : A study investigated the effects of this compound on NQO activity in human liver microsomes. Results indicated a significant reduction in enzyme activity, suggesting potential applications in chemoprevention strategies .
  • Cytotoxicity Assessment : In a recent experiment, the compound was tested for cytotoxicity against several human tumor cell lines. The findings demonstrated that it effectively reduced cell viability in a dose-dependent manner, with the most pronounced effects observed in melanoma cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

  • Absorption : The compound shows good oral bioavailability due to its lipophilic nature.
  • Distribution : High distribution volume indicates extensive tissue penetration.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Excretion : Excreted mainly via urine as metabolites.

Toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are required to fully evaluate its safety profile.

Q & A

Q. What safety protocols are essential when handling this compound in enzymatic assays?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and solubilizing due to potential HCl vapor release.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

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